molecular formula C24H29N5O4 B4081071 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide

3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide

Cat. No. B4081071
M. Wt: 451.5 g/mol
InChI Key: PEKILCOWOFXTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide, also known as NPPB, is a chemical compound that has been widely used in scientific research due to its unique properties. NPPB is a potent blocker of chloride channels and has been shown to have a variety of physiological effects. In

Mechanism of Action

3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide blocks chloride channels by binding to a site on the channel protein. The binding of 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide causes a conformational change in the channel protein, which prevents chloride ions from passing through the channel. 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to be a non-specific blocker of chloride channels, meaning that it can inhibit multiple types of chloride channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide are dependent on the specific chloride channels that are inhibited. In epithelial cells, 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to inhibit transepithelial chloride transport, which is important for regulating fluid secretion and absorption. In smooth muscle cells, 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to inhibit chloride channels involved in regulating smooth muscle contraction. In neurons, 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to inhibit chloride channels involved in regulating neuronal excitability.

Advantages and Limitations for Lab Experiments

One advantage of using 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide in lab experiments is that it is a potent and specific inhibitor of chloride channels. This allows researchers to study the role of chloride channels in various physiological processes. However, one limitation of using 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide is that it can have off-target effects on other ion channels and transporters. Additionally, the effects of 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide can be dependent on the specific cell type and experimental conditions.

Future Directions

There are several future directions for research involving 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide. One area of interest is studying the role of chloride channels in cancer. Chloride channels have been shown to play a role in cancer cell migration and invasion, and 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to inhibit these processes. Another area of interest is studying the role of chloride channels in the immune system. Chloride channels have been shown to play a role in immune cell activation, and 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to inhibit this process. Finally, there is interest in developing more specific inhibitors of chloride channels, which could lead to new therapeutic targets for a variety of diseases.

Scientific Research Applications

3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide has been widely used in scientific research as a tool to study chloride channels. Chloride channels play a critical role in a variety of physiological processes, including cell volume regulation, neuronal excitability, and acid-base balance. 3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to inhibit chloride channels in a variety of cell types, including epithelial cells, smooth muscle cells, and neurons. This inhibition has been used to study the role of chloride channels in various physiological processes.

properties

IUPAC Name

3-nitro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O4/c1-2-23(30)28-15-13-26(14-16-28)20-8-6-19(7-9-20)25-24(31)18-5-10-21(22(17-18)29(32)33)27-11-3-4-12-27/h5-10,17H,2-4,11-16H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKILCOWOFXTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)N4CCCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide
Reactant of Route 6
Reactant of Route 6
3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.